4-bromo-N-[(E)-naphthalen-2-ylmethylidene]aniline
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Overview
Description
(E)-N-(4-BROMOPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE is an organic compound that belongs to the class of imines It is characterized by the presence of a bromophenyl group and a naphthyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-BROMOPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE typically involves the condensation reaction between 4-bromoaniline and 2-naphthaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of (E)-N-(4-BROMOPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(4-BROMOPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-N-(4-BROMOPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-N-(4-BROMOPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
(E)-N-(4-BROMOPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE can be compared with other similar compounds, such as:
(E)-N-(4-CHLOROPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE: Similar structure but with a chlorine atom instead of bromine.
(E)-N-(4-FLUOROPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE: Similar structure but with a fluorine atom instead of bromine.
(E)-N-(4-METHOXYPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE: Similar structure but with a methoxy group instead of bromine.
Properties
Molecular Formula |
C17H12BrN |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C17H12BrN/c18-16-7-9-17(10-8-16)19-12-13-5-6-14-3-1-2-4-15(14)11-13/h1-12H |
InChI Key |
IGBUMDRQIVVFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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